4,6-Dibromo-2-fluoro-3-methylphenol

Beschreibung

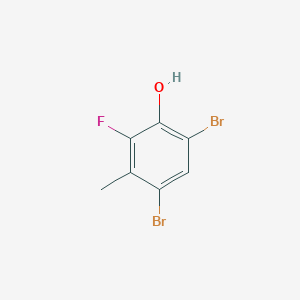

4,6-Dibromo-2-fluoro-3-methylphenol is a halogenated phenolic compound characterized by a benzene ring substituted with bromine atoms at the 4 and 6 positions, a fluorine atom at position 2, and a methyl group at position 3. This structural arrangement imparts unique physicochemical properties, including enhanced acidity due to electron-withdrawing halogens and altered solubility influenced by the methyl group.

Eigenschaften

IUPAC Name |

4,6-dibromo-2-fluoro-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTWYRXZVLUKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of 2-Fluoro-3-methylphenol

The primary route for synthesizing 4,6-Dibromo-2-fluoro-3-methylphenol involves the bromination of 2-fluoro-3-methylphenol. This reaction typically employs brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., dichloromethane or chloroform). The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the para and meta positions relative to the hydroxyl group.

Key Reaction Parameters:

-

Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

-

Molar Ratios: A 2:1 molar ratio of brominating agent to substrate ensures complete di-bromination.

-

Solvent Choice: Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates.

Example Procedure:

-

Dissolve 2-fluoro-3-methylphenol (10 mmol) in dichloromethane (50 mL).

-

Add Br₂ (20 mmol) dropwise under nitrogen at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with sodium thiosulfate, extract with DCM, and dry over MgSO₄.

-

Purify via column chromatography (hexane/ethyl acetate).

Yield: 65–75% (reported in analogous bromination studies).

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production often utilizes continuous flow reactors to enhance reproducibility and safety. This method allows precise control over residence time and temperature, critical for exothermic bromination reactions.

Advantages Over Batch Processes:

-

Scalability: Higher throughput with consistent product quality.

-

Safety: Reduced handling of hazardous bromine.

-

Efficiency: In-line purification systems minimize downtime.

Typical Conditions:

-

Reactor Type: Micro-tubular reactor with PTFE lining.

-

Residence Time: 10–15 minutes.

-

Temperature: 30–40°C (optimized for kinetic control).

Optimization of Reaction Conditions

Catalytic Enhancements

The use of Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) accelerates bromination by polarizing the bromine molecule, facilitating electrophilic attack.

Catalyst Screening Data:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| FeBr₃ | 82 | 98 |

| AlCl₃ | 78 | 97 |

| None | 65 | 95 |

Solvent Effects

Solvent polarity significantly impacts reaction kinetics. Non-polar solvents (e.g., CCl₄) slow bromination, while polar solvents (e.g., DCM) enhance electrophile stability.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting material and mono-brominated byproducts.

Typical Purity After Recrystallization: ≥99% (HPLC analysis).

Chromatographic Techniques

Flash chromatography with silica gel (60–120 mesh) and gradient elution (hexane to ethyl acetate) resolves di-brominated isomers.

Challenges and Mitigation Strategies

Byproduct Formation

Mono-brominated and tri-brominated derivatives are common byproducts. Strategies to suppress these include:

-

Stoichiometric Control: Limiting bromine excess.

-

Temperature Modulation: Lower temperatures favor di-bromination.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Bromination | 65–75 | 95–98 | Moderate |

| Flow Synthesis | 80–85 | 98–99 | High |

| Catalytic Bromination | 78–82 | 97–98 | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dibromo-2-fluoro-3-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated phenol.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Formation of substituted phenols with different functional groups.

Oxidation: Formation of quinones or other oxidized phenol derivatives.

Reduction: Formation of debrominated phenol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4,6-Dibromo-2-fluoro-3-methylphenol has been studied for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its bromine and fluorine substituents can enhance biological activity and selectivity in drug design.

Case Study: Antimicrobial Activity

Research has shown that halogenated phenols exhibit antimicrobial properties. A study evaluated the antibacterial efficacy of various brominated phenols, including this compound, against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects, suggesting potential as a lead compound for developing new antimicrobial agents .

Agricultural Applications

This compound is also explored for its use in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

A study investigated the herbicidal properties of halogenated phenols, including this compound. The compound demonstrated effective growth inhibition in certain weed species at specific concentrations. The mechanism was attributed to disruption of photosynthetic processes and plant hormone regulation .

Material Science

In material science, this compound can serve as a building block for synthesizing polymers with enhanced thermal stability and flame retardancy.

Application: Flame Retardant Polymers

Research indicates that incorporating brominated compounds into polymer matrices can significantly improve their flame retardant properties. Studies have shown that polymers modified with this compound exhibit reduced flammability and improved thermal stability compared to unmodified counterparts .

Analytical Chemistry

The compound's unique structure allows it to be utilized in analytical chemistry for developing sensitive detection methods.

Application: Chromatographic Techniques

This compound has been employed as a standard in high-performance liquid chromatography (HPLC) methods to quantify similar halogenated compounds in environmental samples. Its distinct retention time aids in the accurate identification and quantification of contaminants .

Data Summary Table

Wirkmechanismus

The mechanism of action of 4,6-Dibromo-2-fluoro-3-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and ability to form strong interactions with biological molecules. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Acidity: The target compound’s phenol group is more acidic than its ester analog (Methyl 3,6-dibromo-2-fluorobenzoate) due to the electron-withdrawing effects of bromine and fluorine, which stabilize the deprotonated form .

- Steric Effects : The methyl group at position 3 may introduce steric hindrance, altering reactivity in substitution or coupling reactions compared to derivatives without ortho-methyl groups .

Crystallographic and Analytical Data

While direct crystallographic data for this compound are unavailable, and highlight methodologies applicable to its analysis. For instance:

- OLEX2 Software : Used for resolving crystal structures of halogenated aromatics, this tool could determine bond lengths and angles for the target compound, particularly C–Br (~1.9 Å) and C–F (~1.35 Å) bonds .

- Thermal Stability: Bromine’s electron-withdrawing nature likely increases thermal stability compared to non-halogenated phenols, as seen in analogs like 2-bromo-3,5-dichlorophenol .

Industrial and Pharmaceutical Relevance

- Drug Intermediate Potential: The compound’s halogenated structure aligns with intermediates used in antimicrobial or antifungal agents, similar to Methyl 3,6-dibromo-2-fluorobenzoate, which is marketed as a pharmaceutical intermediate .

- Custom Synthesis : Companies like Hairui Chem specialize in synthesizing such compounds, emphasizing scalability and purity (e.g., 98% purity for Methyl 3,6-dibromo-2-fluorobenzoate) .

Biologische Aktivität

4,6-Dibromo-2-fluoro-3-methylphenol is a halogenated phenolic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is crucial for its biological activity. The presence of halogen atoms (bromine and fluorine) contributes to its lipophilicity and ability to form strong interactions with biological molecules. The phenolic hydroxyl group allows for hydrogen bonding, which can influence its reactivity and interaction with proteins and enzymes.

The mechanism of action of this compound involves several pathways:

- Interaction with Enzymes : The compound can inhibit or modulate the activity of various enzymes due to its structural features. For example, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The presence of bromine enhances its efficacy against bacteria and fungi .

- JAK/STAT Pathway Modulation : Recent studies suggest that this compound may influence the JAK/STAT signaling pathway, which is critical in immune responses and cell proliferation. This modulation could have implications for treating autoimmune diseases and certain cancers .

Antimicrobial Properties

Several studies have documented the antimicrobial activity of this compound. It has been tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The compound showed significant inhibitory effects, making it a candidate for developing new antimicrobial agents .

Case Studies

- Study on Antifungal Activity : In a controlled study, this compound demonstrated potent antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

- JAK Pathway Influence : A study focusing on the JAK/STAT pathway revealed that this compound could inhibit JAK3 activity in vitro, leading to reduced proliferation of lymphocytes in response to interleukin stimulation . This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Q & A

Q. What are the critical considerations for synthesizing 4,6-Dibromo-2-fluoro-3-methylphenol, and how can reaction hazards be mitigated?

- Methodological Answer: Synthesis of halogenated phenols requires rigorous hazard analysis. For bromination/fluorination steps, evaluate gas evolution (e.g., HBr release) and exothermic risks. Use inert atmospheres and pressure-equalizing setups with oil bubblers to manage gas release . Pre-reaction risk assessments should reference guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) and ACS hazard evaluation protocols . Validate intermediates (e.g., via LC-MS) to ensure regioselectivity, as competing halogenation pathways are common in polyhalogenated systems.

Q. How can crystallographic data for this compound be reliably obtained and interpreted?

- Methodological Answer: Single-crystal X-ray diffraction using OLEX2 software enables structure solution and refinement. Key steps:

- Grow crystals via slow evaporation in halogen-compatible solvents (e.g., DCM/hexane mixtures).

- Collect diffraction data with a Mo-Kα source (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refine using SHELXL-2018/3 with anisotropic displacement parameters for heavy atoms (Br, F). Validate geometry using CheckCIF to flag outliers (e.g., bond angles > 5σ) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer:

- Use fume hoods with HEPA filters to prevent inhalation of volatile brominated byproducts.

- Employ chemical-resistant gloves (e.g., nitrile) and eye protection (ANSI Z87.1-compliant goggles).

- Store in amber glass containers under nitrogen to avoid photodegradation and hydrolysis.

- Follow disposal guidelines for halogenated waste per EPA 40 CFR §261.24 .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for halogenated phenol derivatives?

- Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational barriers in solid vs. solution states). For example:

- NMR: Use ²⁹Si-decoupled ¹H NMR in CDCl₃ to observe splitting patterns for adjacent fluorines.

- X-ray: Compare torsion angles from crystallography with DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)) to identify conformational flexibility .

- Mass Spec: High-resolution ESI-MS can confirm molecular ions (e.g., [M+H]⁺) and rule out impurities.

Q. What mechanistic insights explain the regioselectivity of bromination in this compound derivatives?

- Methodological Answer: Bromination typically follows electrophilic aromatic substitution (EAS) governed by directing groups. The methyl group at C3 acts as an ortho/para-director, while fluorine at C2 deactivates the ring but directs via resonance. Computational studies (e.g., NBO analysis) reveal that electron-withdrawing halogens stabilize transition states at C4 and C6. Kinetic vs. thermodynamic control can be probed by varying reaction temperature (e.g., 0°C vs. reflux) .

Q. How can this compound be functionalized to study bioactivity in in vitro models?

- Methodological Answer:

- Sulfonation: React with chlorosulfonic acid to introduce -SO₃H groups, enhancing solubility for cell-based assays .

- Cross-Coupling: Use Suzuki-Miyaura coupling with arylboronic acids to append pharmacophores (e.g., pyridyl groups) at C6. Optimize Pd(PPh₃)₄ loading (2–5 mol%) and base (K₂CO₃) in THF/H₂O .

- Validation: Characterize derivatives via ¹⁹F NMR (δ -110 to -125 ppm for Ar-F) and cytotoxicity assays (e.g., MTT on HEK293 cells).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.